An In-depth Technical Guide to Methyl 2-keto-L-gulonate: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to Methyl 2-keto-L-gulonate: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-keto-L-gulonate, also known as Methyl L-xylo-2-hexulosonate, is a pivotal intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C).[1][2][3] As an essential nutrient and a significant antioxidant, the efficient synthesis of Vitamin C is of paramount importance in the pharmaceutical and food industries. This guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to Methyl 2-keto-L-gulonate, tailored for professionals in research and development.
Chemical Structure and Identification
Methyl 2-keto-L-gulonate is the methyl ester of 2-keto-L-gulonic acid. Its chemical structure is characterized by a six-carbon backbone with a ketone group at the C2 position and a methyl ester at the C1 position.
Caption: 2D Chemical Structure of Methyl 2-keto-L-gulonate.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-keto-L-gulonate is presented in the table below. These properties are crucial for designing synthetic routes, purification processes, and formulation studies.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₇ | [1][4] |
| Molecular Weight | 208.17 g/mol | [1][4] |
| CAS Number | 3031-98-9 | [1] |
| Melting Point | 158-159 °C | [1][4] |
| Boiling Point (Predicted) | 495.4 ± 45.0 °C | [1][4] |
| Density (Predicted) | 1.532 ± 0.06 g/cm³ | [1][4] |
| Solubility | DMSO (Slightly), Water (Slightly, Sonicated) | [1] |
| Physical Form | Solid, Pale Brown to Light Brown | [1] |
| Stability | Hygroscopic, Unstable in Acidic Solution | [1] |
| pKa (Predicted) | 11.28 ± 0.20 | [1] |
| LogP (Predicted) | -3.19650 | [4] |
Synthesis of Methyl 2-keto-L-gulonate
The primary industrial synthesis of Methyl 2-keto-L-gulonate involves the esterification of its precursor, 2-keto-L-gulonic acid (2-KGA). 2-KGA is typically produced through a two-step fermentation process.[5][6]
Precursor Synthesis: 2-keto-L-gulonic Acid (2-KGA)
The production of 2-KGA is a well-established biotechnological process:
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Step 1 Fermentation: D-sorbitol is converted to L-sorbose by the bacterium Gluconobacter oxydans.[5][6]
-
Step 2 Fermentation: L-sorbose is then converted to 2-KGA using a co-culture of Ketogulonicigenium vulgare and associated bacteria, such as Bacillus cereus or Bacillus pumilus.[5][6]
Caption: Microbial Synthesis of 2-keto-L-gulonic Acid.
Esterification to Methyl 2-keto-L-gulonate
The conversion of 2-KGA to its methyl ester is a critical step for the subsequent lactonization to form L-ascorbic acid.
Experimental Protocol: Continuous Esterification of 2-keto-L-gulonic Acid
This protocol is based on a continuous process for the manufacture of Methyl 2-keto-L-gulonate.[7]
Objective: To continuously esterify 2-keto-L-gulonic acid with methanol to produce Methyl 2-keto-L-gulonate.
Materials and Equipment:
-
2-keto-L-gulonic acid
-
Methanol
-
Acidic ion exchanger (e.g., Amberlyst 15)
-
Jacketed chromatography column
-
High-performance liquid chromatography (HPLC) pump
-
Receiving vessel
-
Rotary evaporator
-
Sintered glass suction filter
Methodology:
-
Reaction Setup: A jacketed chromatography column is filled with a slurry of the acidic ion exchanger in methanol. The column is maintained at a constant temperature (e.g., 60°C) by circulating a heating fluid through the jacket.
-
Esterification: A solution of 2-keto-L-gulonic acid in methanol is continuously pumped through the heated column. The flow rate is adjusted to achieve an average residence time of between 10 and 120 minutes.[7] The reaction can be carried out under a slight over-pressure to facilitate the process.[7]
-
Collection: The eluate from the column, containing Methyl 2-keto-L-gulonate, unreacted 2-keto-L-gulonic acid, and methanol, is collected in a receiving vessel.
-
Isolation and Purification:
-
The collected solution is concentrated under reduced pressure using a rotary evaporator at a bath temperature of approximately 50°C.[7]
-
Concentration is continued until a crystal slurry is formed.
-
The slurry is then cooled to allow for further crystallization.
-
The crystalline Methyl 2-keto-L-gulonate is isolated by suction filtration through a sintered glass suction filter.
-
The crystals are washed with cold methanol (-10°C) to remove impurities.[7]
-
-
Drying: The purified crystals are dried under vacuum to yield the final product.
Caption: Experimental Workflow for Methyl 2-keto-L-gulonate Synthesis.
Conversion to L-Ascorbic Acid (Vitamin C)
Methyl 2-keto-L-gulonate is a direct precursor to L-ascorbic acid. The conversion is achieved through a lactonization reaction, which is typically base-catalyzed.
Reaction Pathway:
The methyl ester undergoes intramolecular cyclization to form the γ-lactone ring characteristic of L-ascorbic acid. This reaction is often carried out by treating Methyl 2-keto-L-gulonate with a base, such as sodium methoxide in methanol, followed by acidification.[8]
Caption: Pathway from Methyl 2-keto-L-gulonate to Vitamin C.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methoxy group (a singlet around 3.7-3.8 ppm), as well as complex multiplets for the protons on the carbon backbone and the hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum would feature a signal for the ester carbonyl carbon (around 170 ppm), the ketone carbonyl carbon (further downfield, potentially >190 ppm), the methoxy carbon (around 52 ppm), and signals for the carbons bearing hydroxyl groups in the 60-80 ppm range.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong, broad absorption for the O-H stretching of the hydroxyl groups (around 3300-3500 cm⁻¹), a sharp absorption for the C=O stretching of the ester (around 1735-1750 cm⁻¹), and another C=O stretching band for the ketone (around 1715 cm⁻¹).
Conclusion
Methyl 2-keto-L-gulonate is a crucial, non-naturally occurring intermediate in the synthesis of L-ascorbic acid. A thorough understanding of its chemical properties, structure, and synthetic pathways is essential for optimizing the production of Vitamin C. The methodologies outlined in this guide, from the microbial synthesis of its precursor to its chemical conversion and purification, provide a solid foundation for researchers and professionals in the field of drug development and chemical manufacturing. Further research into optimizing reaction conditions and developing more efficient catalytic systems will continue to be an area of active interest.
References
- 1. METHYL 2-KETO-L-GULONATE CAS#: 3031-98-9 [m.chemicalbook.com]
- 2. METHYL 2-KETO-L-GULONATE | 3031-98-9 [chemicalbook.com]
- 3. METHYL 2-KETO-L-GULONATE | 3031-98-9 [amp.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. US5744634A - Process for producing 2-keto-L-gulonic acid esters - Google Patents [patents.google.com]
- 8. WO1987000839A1 - Production of l-ascorbic acid from 2-keto-l-gulonic acid - Google Patents [patents.google.com]
